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Compound of Interest

Compound Name: Aspinolide B

Cat. No.: B15571381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the total synthesis of Aspinolide B, a 10-

membered macrolide with potential biological activity, and its enantiomers. We present a

comparative summary of different synthetic strategies, detailed experimental protocols for key

reactions, and visual representations of the synthetic pathways to facilitate understanding and

replication.

Introduction
Aspinolide B is a natural product isolated from Aspergillus ochraceus. Its unique 10-

membered lactone structure and defined stereocenters have made it an attractive target for

total synthesis. The development of efficient synthetic routes is crucial for the exploration of its

biological properties and the generation of analogs for structure-activity relationship (SAR)

studies. This document outlines and compares several successful total syntheses of

Aspinolide B, providing researchers with the necessary information to select and implement a

suitable synthetic strategy.

Comparative Analysis of Synthetic Strategies
Several distinct approaches for the total synthesis of Aspinolide B have been reported,

primarily differing in the method of macrocyclization and the origin of chirality. The following

tables summarize the quantitative data from three prominent syntheses.
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Synthetic Pathways and Workflows
The following diagrams illustrate the general synthetic workflows for two of the prominent

strategies for synthesizing Aspinolide B.
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Pilli et al. Synthetic Strategy.
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Yadav et al. Strategy (Ring-Closing Metathesis)
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Yadav et al. Synthetic Strategy.

Experimental Protocols
The following are detailed protocols for the key macrocyclization reactions in the syntheses of

Aspinolide B.

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Macrocyclization
(Pilli, et al.)
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This protocol describes the intramolecular coupling of an iodoalkene aldehyde precursor to

form the 10-membered ring of Aspinolide B.[1]

Materials:

Acyclic iodoalkene aldehyde precursor

Anhydrous Chromium(II) chloride (CrCl₂)

Nickel(II) chloride (NiCl₂)

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Anhydrous, degassed Dichloromethane (CH₂Cl₂)

Argon atmosphere

Standard glassware for anhydrous reactions

Procedure:

A solution of the acyclic iodoalkene aldehyde precursor in anhydrous CH₂Cl₂ is prepared.

In a separate flask, a suspension of CrCl₂ and a catalytic amount of NiCl₂ in anhydrous DMF

is stirred under an argon atmosphere at room temperature until a homogenous dark green

solution is formed.

The solution of the precursor is added dropwise via syringe pump to the CrCl₂/NiCl₂

suspension over a period of 10-12 hours to maintain high dilution conditions.

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at

room temperature.

The reaction is quenched by the addition of water and extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford

Aspinolide B as a mixture of diastereomers.

Quantitative Data:

Yield: ~30-40% for the cyclization step.

Diastereomeric Ratio: Approximately 1:1 to 1.5:1 (favoring the natural diastereomer).

Protocol 2: Ring-Closing Metathesis (RCM) (Yadav, et al.)
This protocol outlines the macrocyclization of a diene precursor using a Grubbs' catalyst to

form the 10-membered ring with a trans double bond.[3]

Materials:

Acyclic diene precursor

Grubbs' Second Generation Catalyst

Anhydrous, degassed Dichloromethane (CH₂Cl₂)

Argon atmosphere

Standard glassware for anhydrous reactions

Procedure:

A solution of the acyclic diene precursor in anhydrous and degassed CH₂Cl₂ is prepared

under an argon atmosphere.

Grubbs' second-generation catalyst (typically 5-10 mol%) is added to the solution.

The reaction mixture is heated to reflux (around 40 °C) and stirred under an argon

atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield the

macrocyclic product.

Quantitative Data:

Yield: Generally in the range of 70-85% for the RCM step.

E/Z Selectivity: Typically high, favoring the formation of the E-isomer.

Conclusion
The total synthesis of Aspinolide B has been successfully achieved through multiple strategic

approaches. The Nozaki-Hiyama-Kishi coupling offers a convergent route but with challenges

in stereocontrol during the macrocyclization. In contrast, the Ring-Closing Metathesis strategy

provides a highly efficient and stereoselective method for the formation of the 10-membered

ring. The choice of a particular synthetic route will depend on the specific research goals,

available starting materials, and desired stereochemical outcome. The detailed protocols and

comparative data presented in this application note serve as a valuable resource for

researchers in the field of natural product synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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